Lipophilicity and Melting Point Comparison
The presence of both a 6-methyl and a 4-trifluoromethyl group significantly increases the lipophilicity of the pyridin-2-one core, which is a critical factor in medicinal chemistry for optimizing ADME properties. This specific compound exhibits a calculated consensus LogP of 2.02 , whereas the unsubstituted pyridin-2-one core has a substantially lower LogP of approximately -0.6. This represents a quantifiable increase in lipophilicity of over 2.5 log units. Additionally, its melting point is well-defined in the range of 124-128 °C , which can differ significantly from other regioisomers or analogs, impacting formulation and handling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.02 (Consensus LogP) |
| Comparator Or Baseline | Pyridin-2(1H)-one (unsubstituted core) LogP = -0.6 |
| Quantified Difference | ΔLogP ≈ +2.6 |
| Conditions | In silico calculation using consensus method (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This large shift in lipophilicity is a key determinant for membrane permeability and binding to hydrophobic biological targets, making this compound a superior starting point for projects where increased logP is desired, compared to the unsubstituted core.
